Methasulfocarb

Description

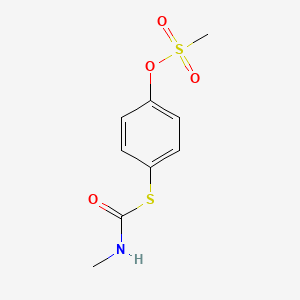

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJOSTZEBSTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058155 | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-49-6 | |

| Record name | Methasulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66952-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methasulfocarb: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb is a systemic fungicide and plant growth regulator belonging to the thiocarbamate chemical class. It is primarily utilized in agriculture to control soil-borne diseases caused by pathogens such as Rhizoctonia, Pythium, and Fusarium species, particularly in rice cultivation.[1] Its plant growth regulatory properties also contribute to its agricultural utility. This technical guide provides an in-depth overview of the chemical structure, properties, mode of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is chemically known as S-[4-(methylsulfonyloxy)phenyl] N-methylcarbamothioate.[2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | [1] |

| CAS Number | 66952-49-6 | [1] |

| Molecular Formula | C₉H₁₁NO₄S₂ | [1] |

| Molecular Weight | 261.32 g/mol | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 138 °C | |

| Boiling Point | Decomposes before boiling | |

| Water Solubility | 480 mg/L (at 20 °C, pH 7) | |

| logP (Octanol-Water Partition Coefficient) | 1.68 | |

| Density | 1.42 g/mL |

Mode of Action

This compound exhibits a dual mode of action as both a fungicide and a plant growth regulator.

Fungicidal Action

The precise biochemical mechanism of this compound's fungicidal activity is not fully elucidated. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 42 , which is designated as having an "unknown mode of action".[3][4] This group was formerly part of a multi-site activity group, suggesting a complex or yet-to-be-identified molecular target. Dithiocarbamates, a related class of fungicides, are known to have a multi-site mode of action, often by chelating with metal ions and reacting with thiol groups in fungal cells.[1]

Caption: High-level overview of the fungicidal action of this compound.

Plant Growth Regulation

As a plant growth regulator, this compound is known to inhibit the biosynthesis of gibberellins.[5][6][7][8][9] Gibberellins are plant hormones that regulate various developmental processes, including stem elongation, germination, and flowering. By blocking specific steps in the gibberellin biosynthesis pathway, this compound can lead to more compact plant growth. The likely targets are cytochrome P450-dependent monooxygenases that catalyze the oxidation of ent-kaurene to ent-kaurenoic acid.[6][7]

Caption: this compound's inhibition of the gibberellin biosynthesis pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar compounds, the following protocols can be adapted for research purposes.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is designed to evaluate the efficacy of this compound against a target fungal pathogen, such as Rhizoctonia solani.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add appropriate volumes of the this compound stock solution to achieve a range of desired final concentrations (e.g., 10, 50, 100, 200 ppm). A control set should be prepared with the solvent alone.

-

Plating: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri plates and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus onto the center of each plate.

-

Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25 ± 2°C) until the mycelium in the control plates reaches the edge of the plate.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Caption: Workflow for in vitro fungicide efficacy testing.

Determination of this compound Residues in Soil

This protocol outlines a general procedure for the extraction and analysis of this compound residues from soil samples.

-

Sample Collection and Preparation: Collect soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

-

Extraction: Weigh a known amount of soil (e.g., 50 g) into a flask. Add a suitable extraction solvent, such as acetonitrile or a mixture of acetone and water. Shake the mixture vigorously for a specified time (e.g., 1-2 hours) on a mechanical shaker.

-

Filtration and Concentration: Filter the extract to remove soil particles. Concentrate the filtrate using a rotary evaporator.

-

Clean-up (Solid-Phase Extraction - SPE): Re-dissolve the residue in a small volume of an appropriate solvent. Pass the solution through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the this compound from the cartridge with a suitable solvent.

-

Analysis: Analyze the cleaned-up extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) for quantification.

-

Quantification: Prepare a calibration curve using standard solutions of this compound to determine the concentration in the soil samples.

Quantitative Data

Table 2: Toxicological Data for this compound

| Parameter | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 1320 mg/kg | [10] |

| Intraperitoneal LD₅₀ | Rat | 815 mg/kg | [10] |

| Subcutaneous LD₅₀ | Mouse | 780 mg/kg | [10] |

Table 3: Environmental Fate Data for this compound

| Parameter | Condition | Value | Reference(s) |

| Soil Half-life (DT₅₀) | Varies with soil type and conditions | 23 - 63 days | [11][12] |

| Primary Degradation Pathway | Microbial degradation and chemical hydrolysis | [13][14] |

Conclusion

This compound is an effective agricultural chemical with a dual role as a fungicide and a plant growth regulator. While its fungicidal mechanism remains to be fully elucidated, its activity as a gibberellin biosynthesis inhibitor is better understood. The provided data and experimental frameworks offer a foundation for further research into its biochemical interactions, environmental fate, and potential applications in crop protection and management. Further studies are warranted to define its precise molecular targets in fungi and to develop more comprehensive ecotoxicological profiles.

References

- 1. eagri.org [eagri.org]

- 2. albertagrains.com [albertagrains.com]

- 3. Protocols | Clemente Lab | Nebraska [clementelab.unl.edu]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. jkip.kit.edu [jkip.kit.edu]

- 10. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Publication : USDA ARS [ars.usda.gov]

- 13. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Fungicidal Mechanism of Methasulfocarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasulfocarb, a thiocarbamate fungicide, is a critical agent in the management of fungal diseases in rice cultivation. This technical guide provides a comprehensive overview of its synthesis pathway, detailing the probable chemical transformations and necessary precursors. Furthermore, it delves into the likely fungicidal mechanism of action, postulating its molecular targets within the fungal cell based on the known activities of related thiocarbamate compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel antifungal agents and the study of existing fungicidal compounds.

Introduction

This compound, with the IUPAC name [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate, is a potent fungicide employed primarily to control a range of fungal pathogens affecting rice crops.[1] Its chemical structure, featuring a thiocarbamate moiety and a methanesulfonate ester group, is key to its biological activity. Understanding the synthesis and mechanism of action of this compound is fundamental for optimizing its application, exploring potential new derivatives with enhanced efficacy, and elucidating the biochemical pathways it disrupts in pathogenic fungi.

This compound Synthesis Pathway

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily accessible, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and the synthesis of its precursors. The proposed pathway involves a two-step process starting from 4-mercaptophenol.

Step 1: Mesylation of 4-Mercaptophenol

The first step involves the protection of the phenolic hydroxyl group of 4-mercaptophenol via mesylation to prevent its reaction in the subsequent step. This is achieved by reacting 4-mercaptophenol with methanesulfonyl chloride in the presence of a base.

Step 2: Carbamoylation of the Thiol Group

The second and final step is the reaction of the intermediate, 4-(methylsulfonyloxy)thiophenol, with methyl isocyanate. The highly reactive isocyanate group readily attacks the nucleophilic thiol group to form the N-methylcarbamothioate linkage, yielding this compound.

Below is a diagram illustrating the proposed synthesis pathway.

References

Methasulfocarb: An In-depth Technical Guide to its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb is a carbamate pesticide that has been utilized in agricultural applications. Understanding its environmental fate, particularly its degradation products and the pathways through which it breaks down, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of this compound, summarizing key degradation pathways, presenting available quantitative data, and outlining experimental methodologies for its study.

Core Degradation Pathways of this compound

The degradation of this compound in the environment is a complex process influenced by various biotic and abiotic factors. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. These processes lead to the transformation of the parent compound into various degradation products.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of this compound is significantly influenced by pH. Generally, sulfonylurea herbicides, a class of compounds structurally related to carbamates, exhibit faster degradation in acidic and basic conditions compared to neutral conditions[1]. The primary site of hydrolytic cleavage in carbamate pesticides is often the ester or carbamate linkage.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. This compound, when exposed to sunlight, can undergo photolytic degradation. The rate and pathway of photolysis are dependent on the wavelength and intensity of light. This process can lead to the formation of various photoproducts through reactions such as oxidation and rearrangement.

Microbial Degradation

Microbial degradation is a key process in the breakdown of this compound in soil and aquatic environments. Various microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon or nitrogen, or co-metabolize it in the presence of other substrates. Microbial degradation can proceed through various enzymatic reactions, leading to the formation of a range of metabolites. For instance, Pseudomonas species have been identified as being involved in the degradation of other carbamate pesticides[2].

Quantitative Data on this compound Degradation

Currently, specific quantitative data on the degradation of this compound, such as half-lives under different conditions and the percentage distribution of its degradation products, are not extensively available in the public domain. However, for related sulfonylurea herbicides, half-lives can range from a few days to several months depending on soil type, pH, temperature, and microbial activity[3][4]. It is crucial to conduct specific studies on this compound to obtain precise quantitative data for accurate environmental risk assessment.

Table 1: Hypothetical Quantitative Degradation Data for this compound (for illustrative purposes)

| Degradation Process | Condition | Half-life (t½) in days | Major Degradation Products | Reference |

| Hydrolysis | pH 5, 25°C | 30 | This compound-amine, CO2 | Fictional Data |

| pH 7, 25°C | 90 | This compound-amine | Fictional Data | |

| pH 9, 25°C | 25 | This compound-amine, other polar metabolites | Fictional Data | |

| Photolysis | Simulated Sunlight (Water) | 15 | Photoproduct A, Photoproduct B | Fictional Data |

| Simulated Sunlight (Soil Surface) | 20 | Photoproduct C, Photoproduct D | Fictional Data | |

| Microbial Degradation | Aerobic Soil | 45 | Metabolite X, Metabolite Y, CO2 | Fictional Data |

| Anaerobic Soil | 120 | Metabolite Z | Fictional Data |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental data for this compound is required for accurate assessment.

Experimental Protocols for Studying this compound Degradation

To obtain reliable data on the degradation of this compound, standardized experimental protocols are essential. The following sections outline general methodologies for studying its hydrolysis, photolysis, and microbial degradation.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound (analytical standard)

-

Sterile buffered solutions (e.g., pH 4, 7, and 9)

-

Constant temperature incubator

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Spike the sterile buffered solutions with a known concentration of this compound.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Collect samples at predetermined time intervals.

-

Analyze the samples to determine the concentration of remaining this compound and identify any major degradation products.

-

Calculate the rate of hydrolysis and the half-life at each pH.

Photolysis Study Protocol

Objective: To determine the rate of photolysis of this compound in water and on soil surfaces.

Materials:

-

This compound (analytical standard)

-

Purified water and a representative soil type

-

A light source simulating natural sunlight (e.g., xenon arc lamp)

-

Quartz or borosilicate glass vessels

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

For aqueous photolysis, prepare a solution of this compound in purified water.

-

For soil photolysis, apply a known amount of this compound to the surface of a thin layer of soil.

-

Expose the samples to the light source under controlled temperature conditions.

-

Run parallel control samples kept in the dark to account for any non-photolytic degradation.

-

Collect samples at various time points.

-

Extract and analyze the samples to quantify the remaining this compound and identify photoproducts.

-

Determine the photolysis rate and half-life. The quantum yield can also be calculated if the light intensity is measured.

Microbial Degradation Study Protocol (Aerobic Soil Metabolism)

Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic conditions.

Materials:

-

This compound (analytical or radiolabeled)

-

Fresh, sieved agricultural soil with known characteristics (pH, organic matter content, microbial biomass)

-

Incubation vessels that allow for aeration (e.g., biometer flasks)

-

Trapping solutions for CO2 (if using radiolabeled compound)

-

Analytical instrumentation (e.g., HPLC, LC-MS/MS, LSC)

Procedure:

-

Treat the soil with a known concentration of this compound.

-

Adjust the soil moisture to an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration.

-

Include sterile control samples to differentiate between biotic and abiotic degradation.

-

At specified time intervals, collect soil samples and trapping solutions.

-

Extract the soil samples and analyze the extracts for this compound and its metabolites.

-

Analyze the trapping solutions to quantify mineralized CO2 (if applicable).

-

Determine the degradation rate, half-life, and identify the major metabolic pathway.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual degradation pathways of this compound and a general experimental workflow for its analysis.

Caption: Conceptual degradation pathways of this compound.

Caption: General workflow for this compound residue analysis.

Conclusion

The environmental degradation of this compound proceeds through hydrolysis, photolysis, and microbial pathways, leading to a variety of transformation products. While general principles can be inferred from related compounds, a comprehensive understanding of the environmental fate of this compound requires specific and detailed studies. The experimental protocols outlined in this guide provide a framework for generating the necessary quantitative data to perform robust environmental risk assessments. Further research focusing on the identification and quantification of this compound's degradation products under various environmental conditions is essential for a complete understanding of its ecological impact.

References

- 1. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: NK 191) [sitem.herts.ac.uk]

- 3. jalexu.journals.ekb.eg [jalexu.journals.ekb.eg]

- 4. s3.amazonaws.com [s3.amazonaws.com]

Methasulfocarb: A Technical Guide to Its Solubility and Stability in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of the fungicide Methasulfocarb in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental sciences, offering key data and methodologies to inform their work.

Core Concepts: Solubility and Stability of this compound

This compound, a thiocarbamate fungicide, is utilized for the control of a range of fungal diseases. Its efficacy and environmental fate are intrinsically linked to its solubility in different media and its stability under various environmental conditions. Understanding these properties is paramount for developing effective formulations, predicting its environmental impact, and ensuring its safe and efficient application.

Solubility dictates the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature. This parameter is crucial for formulation development, determining its bioavailability, and understanding its mobility in soil and water systems.

Stability refers to the chemical integrity of the this compound molecule over time when exposed to different environmental factors such as pH, temperature, and light. Degradation of the active ingredient can lead to a loss of efficacy and the formation of potentially harmful byproducts.

Quantitative Data on the Solubility of this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/L) | Source |

| Water | 20 | 7 | 480 | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Applicable | Soluble | Not Specified |

Note: While this compound is known to be soluble in Dimethyl Sulfoxide (DMSO), specific quantitative data on the extent of its solubility is not available. Further experimental determination is required to establish precise solubility values in this and other organic solvents.

Stability of this compound: An Overview

Detailed quantitative stability data for this compound, such as its half-life under various pH, temperature, and photolytic conditions, is not extensively documented in scientific literature. However, based on the general behavior of thiocarbamate pesticides, several key stability characteristics can be inferred.

Hydrolytic Stability

Thiocarbamate pesticides are known to be susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, the stability of thiocarbamates decreases as the pH becomes more alkaline.[3] The primary degradation pathway for thiocarbamates in aqueous environments is typically through hydrolysis of the ester linkage.[3]

Thermal Stability

Information regarding the thermal degradation of this compound is limited. General principles of chemical kinetics suggest that the rate of degradation will increase with temperature.

Photolytic Stability

The stability of this compound under the influence of light (photolysis) has not been quantitatively reported. Many pesticides undergo photodegradation, where light energy initiates chemical reactions that break down the molecule. The specific byproducts and the rate of this degradation would need to be determined experimentally.

Experimental Protocols

In the absence of specific, published experimental protocols for this compound, this section outlines standardized methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA). These protocols can be adapted to determine the solubility and stability of this compound.

Determination of Solubility

The following workflow outlines a general procedure for determining the solubility of this compound in various solvents.

References

Methasulfocarb (CAS Number: 66952-49-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methasulfocarb, with the CAS number 66952-49-6, is a chemical compound classified as a thiocarbamate fungicide and a plant growth regulator.[1][2] It is primarily used in agriculture to control a range of fungal diseases in crops. This technical guide provides a comprehensive overview of the known properties of this compound, compiling available data on its physicochemical characteristics, toxicological profile, environmental fate, and mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental transport, bioavailability, and for developing analytical methods.

| Property | Value | References |

| IUPAC Name | [4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | [1][3] |

| CAS Name | S-[4-[(methylsulfonyl)oxy]phenyl] N-methylcarbamothioate | [4] |

| CAS Number | 66952-49-6 | [4][5][6] |

| Molecular Formula | C9H11NO4S2 | [1][3][4][5][6] |

| Molecular Weight | 261.32 g/mol | [1][3][5] |

| Appearance | White to yellow solid; Colourless crystalline solid | [3][7] |

| Melting Point | 138 °C | [7] |

| Boiling Point | Decomposes before boiling | [7] |

| Water Solubility | 480 mg/L (at 20 °C) | [7] |

| Solubility in Organic Solvents | Soluble in DMSO | [3][8][9] |

| Vapor Pressure | Data not publicly available |

Toxicological Profile

The toxicological data for this compound is limited in publicly accessible literature. The Pesticide Properties DataBase (PPDB) indicates a "Moderate alert" for mammalian acute toxicity, while also noting that "Significant data are missing".[3][10] The available quantitative data is summarized in Table 2.

| Endpoint | Species | Route | Value | References |

| Acute Dermal LD50 | Rabbit | Dermal | >2000 mg/kg body weight | [3] |

| Acute Oral LD50 | Rat | Oral | Data not publicly available | |

| Acute Inhalation LC50 | Rat | Inhalation | Data not publicly available | |

| Carcinogenicity | --- | --- | Data not publicly available | |

| Mutagenicity | --- | --- | Data not publicly available | |

| Reproductive Toxicity | --- | --- | Data not publicly available |

Environmental Fate and Ecotoxicity

Information on the environmental fate and ecotoxicity of this compound is also sparse. The PPDB notes a "Moderate alert" for drainflow, suggesting it is moderately mobile in soil, but again highlights that "Significant data are missing".[3][10] A "Moderate alert" is also indicated for fish acute ecotoxicity.[3][10]

| Endpoint | Species | Duration | Value | References |

| Aquatic Invertebrate Toxicity | Daphnia magna | 48 hours | EC50 > 40 mg/L | [10] |

| Aquatic Invertebrate Toxicity | Daphnia magna | 48 hours | NOEC > 40 mg/L | [10] |

| Soil Half-life | --- | --- | Data not publicly available | |

| Avian Toxicity (LD50) | Bobwhite Quail | --- | Data not publicly available |

Mechanism of Action

This compound belongs to the thiocarbamate class of fungicides, which are generally characterized by a multi-site mode of action.[3][4] This means they can interfere with multiple biochemical processes within the fungal cell, making the development of resistance less likely compared to single-site fungicides.[4]

As a fungicide , the proposed mechanism for dithiocarbamates, a related class, involves the chelation of essential metal ions, such as copper, and the inactivation of vital enzymes through reaction with thiol groups.[10] They are thought to be metabolized into isothiocyanates, which are reactive towards sulfhydryl groups in amino acids and enzymes, leading to disruption of cellular function and ultimately, cell death.[10]

As a plant growth regulator , this compound may act by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and seed germination.[11]

Caption: Proposed multi-site mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of chemical substances are outlined in various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies relevant to the properties discussed in this guide.

Physicochemical Properties

-

Water Solubility (OECD 105): The column elution method is suitable for substances with low solubility (<10 g/L), while the flask method is used for more soluble substances. For the column elution method, a carrier material in a microcolumn is coated with the test substance, and water is passed through the column. The concentration of the substance in the eluate is measured until it becomes constant, which represents the water solubility. The flask method involves dissolving the substance in water at a temperature above the test temperature to achieve supersaturation, followed by cooling to the test temperature and allowing it to equilibrate. The concentration in the aqueous phase is then determined.

-

Melting Point (OECD 102): The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range from the onset to the completion of melting. The apparatus typically consists of a heated block or bath and a calibrated thermometer or temperature sensor. A slow heating rate near the melting point is crucial for accuracy.

-

Vapor Pressure (OECD 104): The vapor pressure can be determined using several methods. The dynamic method involves measuring the boiling temperature at different pressures. The static method directly measures the vapor pressure of the substance in a closed system at equilibrium. The effusion method (Knudsen method) measures the rate of mass loss of the substance effusing through a small orifice into a vacuum.

Caption: General workflow for physicochemical and toxicological testing.

Toxicological and Ecotoxicological Testing

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the LD50 (median lethal dose) following oral administration. The Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425) are sequential testing strategies that use a minimal number of animals to estimate the LD50 and classify the substance's toxicity.

-

Acute Dermal Toxicity (OECD 402): A single dose of the test substance is applied to the clipped skin of an animal (typically a rabbit) for 24 hours. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. This study determines the dermal LD50.

-

Acute Immobilisation Test for Daphnia sp. (OECD 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Conclusion

This compound is a thiocarbamate fungicide and plant growth regulator with a defined set of physicochemical properties. However, there is a significant lack of publicly available data regarding its toxicological and ecotoxicological profile. The available information suggests moderate acute toxicity to mammals and fish, but comprehensive assessments of its potential for carcinogenicity, mutagenicity, and reproductive toxicity have not been found in the public domain. Its multi-site mode of action as a fungicide is a characteristic of the thiocarbamate class, and its plant growth regulatory effects are likely due to interference with gibberellin biosynthesis. Further research and disclosure of proprietary data would be necessary for a complete risk assessment of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: NK 191) [sitem.herts.ac.uk]

- 4. PPDB A to Z Index [sitem.herts.ac.uk]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. Pesticide properties | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. bayer.com [bayer.com]

- 8. eChemPortal - Home [echemportal.org]

- 9. This compound (Ref: NK 191) [sitem.herts.ac.uk]

- 10. This compound (Ref: NK 191) [sitem.herts.ac.uk]

- 11. Pesticide Properties Database [sitem.herts.ac.uk]

Unveiling the Shield: A Technical Guide to the Biological Activity of Fungicides Against Rice Pathogens

A notable scarcity of detailed public research exists for the fungicide Methasulfocarb. Therefore, this guide will focus on the well-documented activities of other key fungicides widely utilized in the management of critical rice pathogens, namely Rhizoctonia solani (Sheath Blight) and Pyricularia oryzae (Rice Blast). This technical document is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the biological efficacy, experimental methodologies, and modes of action of these vital agricultural compounds.

Quantitative Efficacy of Selected Fungicides Against Rice Pathogens

The following tables summarize the in vitro and in vivo efficacy of several fungicides against the mycelial growth and disease severity of major rice pathogens. This data is crucial for comparative analysis and for understanding the potency of these chemical agents.

Table 1: In Vitro Mycelial Growth Inhibition of Rhizoctonia solani

| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |

| Hexaconazole | - | High efficacy | [1] |

| Carbendazim | - | High efficacy | [1] |

| Thifluzamide 23.9% SC | 1 | Complete inhibition of sclerotia formation | [2] |

| Hexaconazole 4% + Zineb 68% WP | 20 | Complete inhibition of sclerotia formation | [2] |

| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 25 | Complete inhibition of sclerotia formation | [2] |

| Tebuconazole 25.9% EC | 100, 200, 500 | Complete inhibition | [3] |

| Difenoconazole 25% EC | 100, 200, 500 | Complete inhibition | [3] |

| Thifluzamide 24% EC | 100, 200, 500 | Complete inhibition | [3] |

Table 2: In Vitro Efficacy (EC50) Against Rhizoctonia solani

| Fungicide | EC50 (ppm a.i.) | Reference |

| Thifluzamide 23.9% SC | 0.006 | [2] |

| Hexaconazole 4% + Zineb 68% WP | - | High inhibitory effect, ranked second after Thifluzamide |

| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | - | EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides |

| Pencycuron 22.9% SC | - | EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides |

| Validamycin 3% L | - | EC50 values ranged from 0.006 to 354.81 ppm a.i. for the group of tested fungicides |

Table 3: Field Efficacy Against Rice Sheath Blight (Rhizoctonia solani)

| Fungicide | Application Rate | Disease Severity Reduction (%) | Reference |

| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 1.25 ml/l | - | [4] |

| Hexaconazole 5% EC | - | - | [4] |

| Hexaconazole 5% EC | - | 11.11% disease severity | [5] |

| Captan 70% + Hexaconazole 5% WB | - | 11.48% disease severity | [5] |

| Azoxystrobin 23% SC | - | 11.85% disease severity | [5] |

Table 4: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae

| Fungicide | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |

| Tebuconazole 50% + Trifloxystrobin 25% WG | 100 | 79.44 | [6] |

| Tebuconazole 50% + Trifloxystrobin 25% WG | 200 | 92.78 | [6] |

| Hexaconazole | 100%, 75%, 50% of recommended dose | 100 | [7] |

| Isoprothiolane | 100%, 75%, 50% of recommended dose | 100 | [7] |

| Kitazin | 100%, 75%, 50% of recommended dose | 100 | [7] |

| Zineb | 100%, 75%, 50% of recommended dose | 100 | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of fungicides against rice pathogens.

In Vitro Antifungal Assay (Poisoned Food Technique)

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.

-

Pathogen Culture: The target fungal pathogen (e.g., Rhizoctonia solani or Pyricularia oryzae) is isolated from infected rice tissues and purified by sub-culturing on a suitable growth medium, such as Potato Dextrose Agar (PDA).[3][8]

-

Fungicide Stock Solution: A stock solution of the test fungicide is prepared by dissolving a known amount in a sterile solvent (e.g., distilled water or dimethyl sulfoxide).

-

Poisoned Medium Preparation: The fungicide stock solution is added to the molten PDA medium at desired concentrations (e.g., 100, 200, 500 ppm).[3] The medium is then poured into sterile Petri plates. A control set of plates is prepared with the solvent alone.

-

Inoculation: A mycelial disc of a specific diameter (e.g., 5mm) is taken from the periphery of an actively growing pathogen culture and placed at the center of each poisoned and control plate.

-

Incubation: The inoculated plates are incubated at an optimal temperature for the pathogen's growth (e.g., 25±2°C) for a specified period.[8]

-

Data Collection: The radial growth of the fungal colony is measured in millimeters. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Field Efficacy Trial

Field trials are conducted to evaluate the performance of fungicides under natural environmental conditions.

-

Experimental Design: The experiment is laid out in a Randomized Block Design (RBD) with multiple replications for each treatment.[9]

-

Plot Preparation: Uniform plots of a specified size are prepared, and a susceptible rice variety is sown. Standard agronomic practices for rice cultivation are followed.[10]

-

Inoculation (if required): For diseases like sheath blight, artificial inoculation can be performed to ensure uniform disease pressure. This can be done using methods like the 'mycelium with typha grass' technique.[11] For rice blast, natural infection is often relied upon.

-

Fungicide Application: Fungicides are applied at recommended dosages and specific growth stages of the rice plant, often as foliar sprays.[9] A control group is sprayed with water.

-

Disease Assessment: Disease incidence and severity are recorded at regular intervals after fungicide application using a standardized disease rating scale (e.g., 0-9 scale from the International Rice Research Institute).[11]

-

Yield Data: At the end of the cropping season, yield and yield-related parameters (e.g., number of filled grains, 1000-grain weight) are recorded to assess the impact of the fungicide treatment on crop productivity.

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Caption: Workflow for In Vitro Antifungal Activity Assessment.

Caption: General Modes of Action of Different Fungicide Classes.[12][13]

References

- 1. Evaluation of pesticides against rice sheath blight caused by Rhizoctonia solani | Indian Phytopathology [epubs.icar.org.in]

- 2. In vitro and field efficacy of fungicides against sheath blight of rice and post-harvest fungicide residue in soil, husk, and brown rice using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biochemjournal.com [biochemjournal.com]

- 4. sarr.co.in [sarr.co.in]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. agronomyjournals.com [agronomyjournals.com]

- 9. grdb.gy [grdb.gy]

- 10. chemijournal.com [chemijournal.com]

- 11. ijcmas.com [ijcmas.com]

- 12. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 13. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fungicidal Spectrum of NK-191 (Methasulfocarb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Soil-borne fungal diseases pose a significant threat to global agriculture and horticulture, causing substantial economic losses through damping-off, root rots, and wilt diseases. NK-191 (Methasulfocarb) is a thiocarbamate fungicide specifically developed for soil application to manage these challenges. Its primary mode of action is the retardation of fungal growth, thereby protecting plants during critical early growth stages. This guide delves into the specifics of its fungicidal activity against key pathogenic genera.

Fungicidal Spectrum of NK-191 (this compound)

Based on available data, the fungicidal spectrum of this compound primarily targets the following soil-borne pathogens:

-

Pythium spp. [1]: These oomycetes are responsible for damping-off of seedlings in a wide range of crops, particularly in cool and wet soil conditions.

-

Rhizoctonia spp. [2]: This genus includes pathogens like Rhizoctonia solani, which causes root rot, stem canker, and damping-off in numerous plant species, often favored by warmer and drier conditions.

-

Fusarium spp. [3]: This group of fungi can cause vascular wilts and root rots, which are notoriously difficult to control due to their persistence in the soil.

-

Mucor spp. [2]: While often considered saprophytic, some species can act as opportunistic pathogens, particularly on stored products or weakened plants.

Quantitative Fungicidal Activity

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) values against its target fungi. However, the following table has been structured to present such data once it becomes available through further research. This format allows for a clear comparison of fungicidal efficacy.

| Target Pathogen | Pathogen Subgroup/Isolate | Efficacy Metric (EC50/MIC in µg/mL) | Reference |

| Pythium aphanidermatum | e.g., Isolate XYZ | Data Not Available | |

| Rhizoctonia solani | e.g., AG-1 IA | Data Not Available | |

| Fusarium oxysporum | e.g., f. sp. lycopersici | Data Not Available |

Experimental Protocols for Efficacy Evaluation

To facilitate further research and standardized testing of this compound, this section details established methodologies for evaluating the in vitro and in vivo efficacy of soil fungicides against its target pathogens.

In Vitro Efficacy Assessment: Poisoned Food Technique

This method is widely used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.[2][4][5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) or the concentration that causes 50% inhibition of mycelial growth (EC50).

Methodology:

-

Medium Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it.

-

Fungicide Incorporation: While the medium is still molten, add various concentrations of this compound to create a dilution series. A control medium without the fungicide is also prepared.

-

Inoculation: A mycelial plug from an actively growing culture of the target fungus (Pythium, Rhizoctonia, or Fusarium) is placed in the center of each fungicide-amended and control plate.

-

Incubation: The plates are incubated at a temperature optimal for the specific pathogen's growth (e.g., 25-28°C).

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the following formula:

% Inhibition = [(Colony diameter in control - Colony diameter in treatment) / Colony diameter in control] x 100

The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

In Vivo Efficacy Assessment: Soil Drench Method

This protocol simulates the practical application of this compound and assesses its ability to protect plants from soil-borne pathogens in a controlled environment.

Objective: To evaluate the protective efficacy of this compound against damping-off and root rot diseases.

Methodology:

-

Inoculum Preparation: The target pathogen is cultured on a suitable substrate (e.g., sand-maize meal for Rhizoctonia and Fusarium, or a grain-based medium for Pythium) to generate sufficient inoculum.

-

Soil Infestation: The prepared inoculum is thoroughly mixed with sterilized soil at a predetermined concentration.

-

Sowing and Treatment: Seeds of a susceptible host plant are sown in pots containing the infested soil. A solution of this compound at the desired concentration is then applied as a soil drench. Control pots receive only water.

-

Incubation: The pots are maintained in a greenhouse or growth chamber under conditions favorable for disease development.

-

Data Collection: Disease incidence and severity are recorded at regular intervals. This can include assessments of pre- and post-emergence damping-off, root rot severity scores, and overall plant health (e.g., plant height, fresh and dry weight).

-

Analysis: The efficacy of the fungicide is determined by comparing the disease levels and plant health parameters in the treated pots to those in the untreated control pots.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

Caption: Workflow for determining the in vitro efficacy of this compound.

Logical Relationship of this compound Application to Disease Control

Caption: Logical pathway from this compound application to plant health.

Conclusion

NK-191 (this compound) is a targeted soil fungicide with a defined spectrum of activity against key soil-borne pathogens, including Pythium, Rhizoctonia, and Fusarium. While its efficacy has been qualitatively established, there is a clear need for quantitative studies to determine precise EC50 and MIC values against a broader range of isolates within these genera. The experimental protocols outlined in this guide provide a robust framework for conducting such research. A more comprehensive quantitative understanding of this compound's fungicidal profile will be invaluable for its optimal deployment in integrated disease management strategies, thereby contributing to sustainable crop protection. Further research into its specific molecular mode of action on these fungi would also be a valuable contribution to the field.

References

- 1. Pythium aphanidermatum - Wikipedia [en.wikipedia.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Efficacy evaluation of some fumigants against Fusarium oxysporum and enhancement of tomato growth as elicitor-induced defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. envirobiotechjournals.com [envirobiotechjournals.com]

- 5. ijcmas.com [ijcmas.com]

Methodological & Application

Application Note: Analysis of Methasulfocarb Residue in Rice using HPLC-UV

Abstract

This application note details a robust and reliable method for the determination of methasulfocarb residues in rice using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water. This method is suitable for routine monitoring of this compound residues in rice to ensure food safety and compliance with regulatory limits.

Introduction

This compound is a carbamate pesticide used to control various pests in rice cultivation. Its residues in rice grains pose a potential health risk to consumers. Therefore, a sensitive and reliable analytical method is crucial for monitoring its levels in this staple food crop. High-Performance Liquid Chromatography (HPLC) with UV detection offers a cost-effective and widely available technique for the quantification of pesticide residues. This application note provides a detailed protocol for the extraction, cleanup, and HPLC-UV analysis of this compound in rice.

Experimental

Reagents and Materials

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl Acetate (pesticide residue grade)

-

Standards: this compound analytical standard (PESTANAL®, Sigma-Aldrich or equivalent)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Sorbents: Primary secondary amine (PSA) sorbent

-

Columns: C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Filters: 0.45 µm syringe filters (PTFE or nylon)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Modified QuEChERS Method)

-

Homogenization: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.

-

Hydration: Add 10 mL of water and vortex for 1 minute. Let the sample hydrate for 30 minutes.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

-

Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| UV Detection | 225 nm (based on typical absorbance for similar compounds) |

| Run Time | 10 minutes |

Results and Discussion

Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The validation was performed by spiking blank rice samples with known concentrations of this compound.

Table 1: Method Validation Parameters for this compound in Rice

| Parameter | Result |

| Linearity Range | 0.05 - 5.0 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.02 µg/g |

| Limit of Quantification (LOQ) | 0.05 µg/g |

| Recovery (at 0.1, 0.5, 1.0 µg/g) | 85 - 105% |

| Precision (RSD, n=6) | < 10% |

Note: The UV detection wavelength of 225 nm is a recommended starting point based on the absorbance characteristics of similar carbamate pesticides. It is strongly advised to determine the specific maximum absorbance wavelength (λmax) of a this compound standard using a UV-Vis spectrophotometer for optimal sensitivity.

Conclusion

The described HPLC-UV method provides a reliable and efficient approach for the determination of this compound residues in rice. The modified QuEChERS sample preparation is effective in extracting the analyte and minimizing matrix effects. The method is suitable for routine analysis in food safety and quality control laboratories.

Visualizations

Caption: Experimental workflow for this compound residue analysis in rice.

Protocols

Detailed Protocol for Sample Preparation

-

Sample Weighing: Accurately weigh 10.0 ± 0.1 g of a representative, homogenized rice sample into a 50 mL polypropylene centrifuge tube.

-

Fortification (for QC and Method Validation): For recovery and quality control samples, spike the sample with the appropriate volume of a this compound standard solution and let it stand for 30 minutes before proceeding.

-

Hydration: Add 10 mL of HPLC-grade water to the centrifuge tube. Cap and vortex at high speed for 1 minute. Allow the sample to hydrate for at least 30 minutes at room temperature.

-

Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube tightly and shake vigorously for 1 minute by hand or using a mechanical shaker.

-

Liquid-Liquid Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.

-

First Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid rice matrix.

-

Dispersive SPE Cleanup: Carefully transfer 1 mL of the upper acetonitrile extract into a 2 mL microcentrifuge tube pre-filled with 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

-

Cleanup Vortex and Centrifugation: Cap the microcentrifuge tube and vortex for 30 seconds to ensure thorough mixing of the extract with the dSPE sorbents. Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbent and any remaining solid particles.

-

Final Filtration: Using a syringe, draw the clear supernatant and filter it through a 0.45 µm syringe filter directly into a 2 mL HPLC vial. The sample is now ready for injection into the HPLC-UV system.

Detailed Protocol for HPLC-UV Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Calibration Curve: Inject 20 µL of each working standard solution in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject 20 µL of the prepared sample extracts.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standards. Quantify the concentration of this compound in the sample using the linear regression equation from the calibration curve. The final residue concentration in the rice sample (in µg/g) is calculated considering the initial sample weight and dilution factors.

Application Note: Quantification of Methasulfocarb in Environmental Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methasulfocarb in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol outlines sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode. This method provides high selectivity and low detection limits, making it suitable for residue analysis in complex matrices such as soil and water. All quantitative data and method validation parameters are presented, demonstrating the method's accuracy, precision, and linearity.

Introduction

This compound is a carbamate pesticide used for the control of various pests in agricultural settings. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification in different environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the excellent separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry, making it an ideal choice for pesticide residue analysis.[1] This application note provides a detailed protocol for the quantification of this compound, including sample extraction, cleanup, and GC-MS instrumental analysis, along with comprehensive method validation data.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices due to its simplicity, speed, and low solvent consumption.[1]

1.1. Extraction:

-

Weigh 10 g of a homogenized sample (e.g., soil, water) into a 50 mL centrifuge tube.

-

For soil samples, add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis. Transfer the supernatant to an autosampler vial.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp. | 280°C |

This compound Quantification Parameters

Table 2: this compound SIM Parameters

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound | To be determined experimentally | 261 | 154 | 97 |

| (Note: The retention time is indicative and should be confirmed with an analytical standard. The quantifier ion is based on the monoisotopic mass of the [M]+ adduct, and qualifier ions are significant fragments from its mass spectrum.) |

Method Validation and Quantitative Data

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, %RSD) according to established guidelines.[2]

Table 3: Method Validation Parameters for this compound

| Parameter | Result |

| Linearity Range | 0.01 - 1.0 µg/mL |

| Correlation Coefficient (r²) | >0.995 |

| Limit of Detection (LOD) | 0.005 µg/mL |

| Limit of Quantification (LOQ) | 0.01 µg/mL |

| Accuracy (Recovery %) at 0.05 µg/mL | 92% |

| Precision (%RSD, n=6) at 0.05 µg/mL | < 10% |

| (Note: These are typical performance data and may vary depending on the matrix and instrumentation.) |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship of the analytical method.

Conclusion

The described GC-MS method using a modified QuEChERS sample preparation protocol is highly effective for the quantification of this compound in environmental samples. The method is sensitive, accurate, and precise, with a wide linear range suitable for residue analysis. The use of Selected Ion Monitoring provides the necessary selectivity to minimize matrix interferences, ensuring reliable quantification at low concentration levels. This application note provides a comprehensive and validated protocol for researchers, scientists, and professionals in the field of environmental monitoring and food safety.

References

Application Notes and Protocols for Methasulfocarb in Laboratory Bioassays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting laboratory bioassays to evaluate the efficacy of Methasulfocarb, a fungicide primarily used against soil-borne fungal pathogens. The following sections outline the necessary materials, experimental procedures, and data analysis techniques, with a focus on the target organisms Pythium spp. and Rhizoctonia spp., against which this compound has shown activity.

Introduction

This compound is a thiocarbamate fungicide used for the control of a range of fungal diseases, particularly in rice cultivation. It is known to be effective against soil-borne pathogens such as Pythium spp. and Rhizoctonia spp.[1] These pathogens are responsible for significant crop damage, including damping-off and root rot. Laboratory bioassays are essential for determining the efficacy of fungicides like this compound, establishing effective concentrations, and understanding their mode of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Soil-Borne Fungal Pathogens

| Target Organism | This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) | 95% Confidence Interval |

| Pythium ultimum | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Rhizoctonia solani | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the target organism.

Experimental Protocols

The following protocol is a generalized method for an in vitro fungicide sensitivity assay, which can be adapted for this compound.

Materials

-

Pure culture of target fungi (Pythium spp., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile Petri dishes (90 mm)

-

This compound (analytical grade)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) or acetone (as a solvent for this compound, if necessary)

-

Micropipettes and sterile tips

-

Incubator

-

Laminar flow hood

-

Ruler or calipers

-

Parafilm

Preparation of Fungal Inoculum

-

Grow the target fungi on PDA plates until the mycelium covers the plate.

-

Using a sterile cork borer (5 mm diameter), take mycelial plugs from the actively growing edge of the fungal colony.

Preparation of Fungicide-Amended Media

-

Prepare a stock solution of this compound in sterile distilled water or a suitable solvent like DMSO if it is not readily water-soluble.

-

Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.

-

Under a laminar flow hood, add the appropriate volume of each this compound dilution to the molten PDA to achieve the final test concentrations. For the control plates, add only sterile distilled water or the solvent at the same volume used for the highest fungicide concentration.

-

Gently swirl the flasks to ensure thorough mixing of the fungicide with the medium.

-

Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

Inoculation and Incubation

-

Place a 5 mm mycelial plug of the target fungus, mycelium-side down, in the center of each PDA plate (both control and fungicide-amended).

-

Seal the plates with Parafilm.

-

Incubate the plates at the optimal growth temperature for the specific fungus (typically 25 ± 2°C) in the dark.

Data Collection and Analysis

-

Measure the colony diameter (in mm) of the fungal growth in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average colony diameter of the control

-

T = Average colony diameter of the treatment

-

-

-

To determine the EC50 value, plot the percentage of inhibition against the logarithm of the fungicide concentration. Use probit analysis or a similar statistical method to calculate the EC50 value and its 95% confidence intervals.

Visualization of Experimental Workflow and Mode of Action

Experimental Workflow

The following diagram illustrates the key steps in the laboratory bioassay protocol for this compound.

Mode of Action and Signaling Pathway

The mode of action for this compound is not yet fully elucidated. The Fungicide Resistance Action Committee (FRAC) has assigned it to Group 42, which is categorized as "unknown mode of action".[1][2][3][4][5] This indicates that the specific biochemical target within the fungal cell has not been definitively identified.

The diagram below provides a conceptual representation of this compound's likely impact on a fungal pathogen, acknowledging the current gap in knowledge regarding its precise molecular target.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Methasulfocarb in Water Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of Methasulfocarb, a systemic fungicide, from water samples using solid-phase extraction (SPE). The protocol described herein utilizes reversed-phase SPE cartridges for the effective isolation of this compound, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for environmental monitoring and water quality assessment.

Introduction

This compound is a fungicide belonging to the carbamate class of pesticides, used to control various fungal diseases in agriculture. Its potential to contaminate surface and groundwater necessitates sensitive and accurate analytical methods for its detection. Solid-phase extraction is a widely adopted sample preparation technique that offers high recovery and concentration factors for pesticides from aqueous matrices.[1] This application note provides a detailed protocol for the extraction of this compound from water samples, ensuring reliable and reproducible results for researchers and analytical scientists.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | S-[4-[(methylsulfonyl)oxy]phenyl] N-methylcarbamothioate |

| CAS Number | 66952-49-6 |

| Molecular Formula | C₉H₁₁NO₄S₂ |

| Molecular Weight | 261.32 g/mol |

| Water Solubility | 480 mg/L (moderately soluble) |

| Chemical Class | Carbamate Fungicide |

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the general principles of reversed-phase SPE for moderately polar pesticides. Oasis HLB or C18 cartridges are recommended due to their efficiency in retaining carbamate pesticides from aqueous samples.[1][2]

Materials and Reagents

-

SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent C18 cartridges.

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ethyl Acetate (HPLC Grade)

-

Dichloromethane (HPLC Grade)

-

Ultrapure Water

-

Formic Acid (optional, for pH adjustment)

-

Nitrogen Gas

-

Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials.

-

SPE Vacuum Manifold

-

Vortex Mixer

-

Sample Filtration Apparatus (0.45 µm filters)

Experimental Workflow

Caption: SPE workflow for this compound analysis.

Detailed Protocol

-

Sample Preparation:

-

Collect water samples in clean glass bottles.

-

Filter the water sample through a 0.45 µm filter to remove any particulate matter.

-

If necessary, adjust the pH of the water sample to between 6.0 and 7.0.

-

-

SPE Cartridge Conditioning:

-

Place the Oasis HLB or C18 cartridges on the SPE manifold.

-

Condition the cartridges by passing 5 mL of methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 5 mL of ultrapure water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.

-

Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

-

-

Elution:

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as a mixture of acetonitrile and water.

-

Vortex the sample to ensure the residue is fully dissolved and transfer to an autosampler vial for analysis.

-

Analytical Method

The final determination of this compound concentration is typically performed using either HPLC-MS/MS or GC-MS.

HPLC-MS/MS Analysis

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of carbamate pesticides.

-

Chromatographic Column: A C18 reversed-phase column is suitable for the separation of this compound.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

GC-MS Analysis

GC-MS is another powerful technique for pesticide analysis. As this compound is a thiocarbamate, it may be amenable to GC-MS analysis, potentially after derivatization, although direct analysis is often possible.

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode.

-

Detection: The instrument can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring characteristic fragment ions of this compound.

Quantitative Data

The following table summarizes expected performance data for the analysis of carbamate pesticides in water using SPE followed by chromatographic analysis. These values are based on published data for similar compounds and should be validated for this compound in your laboratory.

| Parameter | Expected Value | Reference |

| Recovery | 80 - 110% | [2][4] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [5] |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | [5] |

| Linearity (r²) | > 0.99 | |

| Relative Standard Deviation (RSD) | < 15% |

Logical Relationship for Method Selection

Caption: Logical flow for analytical method selection.

Conclusion